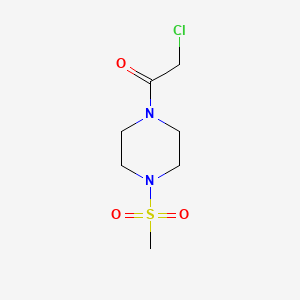
1-(Chloroacetyl)-4-(methylsulfonyl)piperazine
Übersicht
Beschreibung
“1-(Chloroacetyl)-4-(methylsulfonyl)piperazine” is a derivative of piperazine, which is a class of organic compounds containing a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . Piperazine derivatives are often used as intermediates in pharmaceutical and chemical research .
Wissenschaftliche Forschungsanwendungen
1. Analytical Method Development
A study by Kline, Kusma, and Matuszewski (1999) developed a sensitive method for determining the concentration of a compound related to 1-(Chloroacetyl)-4-(methylsulfonyl)piperazine in human plasma. This method, involving liquid-liquid extraction and automated pre-column chemical derivatization, is significant for pharmacokinetic studies and drug monitoring (Kline, Kusma, & Matuszewski, 1999).
2. Antibacterial Agent Development
Research by Matsumoto and Minami (1975) explored the antibacterial activity of various piperazine derivatives, including those similar to this compound. These compounds demonstrated efficacy against gram-negative bacteria, highlighting their potential as antibacterial agents (Matsumoto & Minami, 1975).
3. Serotonin Receptor Binding
Park et al. (2011) identified piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to this compound, as having high binding affinities for 5-HT6 serotonin receptors. These findings are relevant for developing treatments for neurological disorders (Park et al., 2011).
4. Synthesis and Structural Analysis
A study on the synthesis of 1,4-bis(chloroacetyl)piperazine, closely related to this compound, was conducted by Jiang Peng-fei (2011). This research provides insights into the synthesis process and structural confirmation, important for chemical manufacturing and quality control (Jiang Peng-fei, 2011).
5. Crystal Structure Characterization
Naveen et al. (2007) characterized the crystal structure of a compound similar to this compound. Their study provides valuable information on the molecular and crystal structure, which is essential for understanding the chemical properties and potential applications of these compounds (Naveen et al., 2007).
6. Supramolecular Framework Analysis
Prabhuswamy et al. (2017) investigated the molecular and crystal structure of 4-(Methylsulfonyl)piperazin-1-ium 2,4,6-trinitrophenolate, a compound structurally related to this compound. Their research focused on the supramolecular framework formed by hydrogen bond and π···π interactions, which is crucial for the development of advanced materials (Prabhuswamy et al., 2017).
Zukünftige Richtungen
Piperazine derivatives are gaining prominence in today’s research due to their applications in various fields, including pharmaceuticals, catalysis, and metal organic frameworks (MOFs) . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new applications .
Wirkmechanismus
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Piperazine derivatives, in general, are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation . The exact interaction of this compound with its targets would require further experimental investigation.
Biochemical Pathways
Piperazine derivatives can influence a range of biochemical pathways depending on their specific targets
Eigenschaften
IUPAC Name |
2-chloro-1-(4-methylsulfonylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2O3S/c1-14(12,13)10-4-2-9(3-5-10)7(11)6-8/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGKSMHTIHRJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



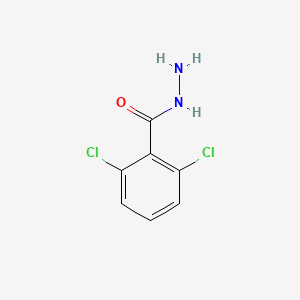
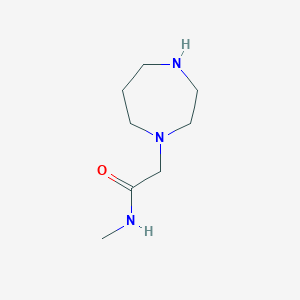
![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)
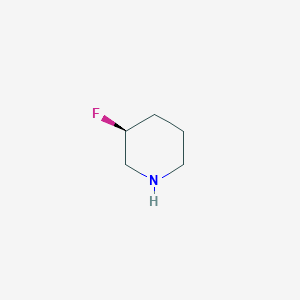

![(2,8-Dimethyl-imidazo[1,2-A]pyridin-3-YL)-methanol](/img/structure/B3372125.png)
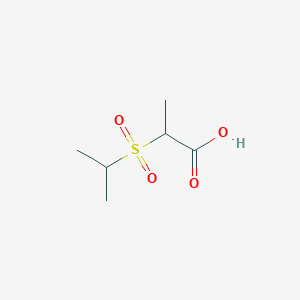
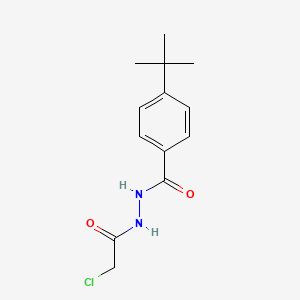
![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
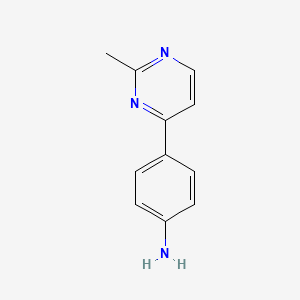

![3-amino-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3372173.png)

